N-(3-ethylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethylphenyl)-1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O2/c1-2-18-6-5-7-21(14-18)30-26(33)24-16-31(17-28-24)15-19-10-12-20(13-11-19)29-25(32)22-8-3-4-9-23(22)27/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBAKOCYMMMDKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound belonging to the imidazole carboxamide class, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₂₁H₂₃F N₄O
- Molecular Weight : 364.44 g/mol
- IUPAC Name : this compound
The imidazole ring contributes to its pharmacological properties, as imidazole derivatives are known for diverse biological activities.
The biological activity of this compound primarily involves its interaction with various molecular targets associated with cancer progression and cell proliferation. The compound has been investigated for its potential as a Poly (ADP-ribose) polymerase (PARP) inhibitor, which plays a crucial role in DNA repair mechanisms.
Key Mechanisms:
- PARP Inhibition : By inhibiting PARP enzymes, the compound may enhance the cytotoxic effects of chemotherapeutic agents by preventing cancer cells from repairing DNA damage.
- Antiproliferative Effects : Studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines, demonstrating its potential as an anticancer agent.
Research Findings
Recent studies have evaluated the biological activity of this compound through various in vitro and in vivo experiments. Below are summarized findings from notable research:
In Vitro Studies
- Cell Line Testing : The compound was tested against several cancer cell lines, including BRCA1 mutant MDA-MB-436 cells. Results showed an IC50 value of approximately 8.65 nM for PARP inhibition, indicating strong efficacy compared to established inhibitors like Olaparib (IC50 = 2.77 nM) .
| Compound | IC50 (nM) | Target |
|---|---|---|
| N-(3-ethylphenyl)... | 8.65 | PARP |
| Olaparib | 2.77 | PARP |
| Veliparib | 15.54 | PARP |
In Vivo Studies
- Xenograft Models : In mouse models, the compound demonstrated significant tumor growth inhibition when combined with cisplatin, suggesting a synergistic effect that enhances immune response against tumors .
Case Studies
Several case studies have been documented regarding the application of imidazole derivatives in clinical settings:
- Combination Therapy : A study examined the effects of combining this compound with standard chemotherapy agents, revealing enhanced tumor suppression and improved survival rates in treated mice.
- Mechanistic Insights : Research indicated that treatment with this compound led to increased infiltration of CD8+ T cells within tumors, enhancing immune-mediated tumor clearance .
Comparison with Similar Compounds
Key Observations:
Imidazole vs. Benzimidazole Cores : The target compound and X77 share an imidazole-4-carboxamide scaffold, whereas others like the benzimidazole-5-carboxamide () exhibit altered ring systems, which may influence π-stacking interactions with target proteins .
Fluorinated vs. Chlorinated Substituents : The 2-fluorobenzamido group in the target compound contrasts with dichlorophenyl () or methoxy groups (). Fluorine’s electronegativity may enhance binding via halogen bonds, while chlorine contributes to lipophilicity .
Alkyl vs.
Pharmacological and Binding Properties
Target Specificity
- Cerestat : Demonstrates high selectivity for NMDA receptors (IC50 = 36 nM) over sigma receptors (IC50 = 2,540 nM), attributed to its guanidine core and naphthalenyl group .
- X77 : Binds SARS-CoV-2 Mpro with a computed MM/GBSA binding energy of -8.9 kcal/mol, outperforming dengue virus inhibitors in silico studies .
- Target Compound : While direct data are unavailable, the 2-fluorobenzamido moiety may mimic X77’s interactions with proteases or kinases, given fluorine’s role in stabilizing ligand-receptor complexes .
Therapeutic Potential
- Neurological Applications : Cerestat reduces infarct volume in stroke models at 1 mg/kg, suggesting the target compound’s benzamide-imidazole scaffold could be repurposed for neuroprotection .
- Antiviral Activity : X77’s efficacy against SARS-CoV-2 Mpro highlights the imidazole-4-carboxamide framework as a viable template for antiviral design .
Preparation Methods
Route A: Sequential Benzylation-Amidation Approach
Step 1: Synthesis of 1-(4-Aminobenzyl)-1H-Imidazole-4-Carboxylic Acid
- Procedure : React imidazole-4-carboxylic acid with 4-nitrobenzyl bromide using Cs2CO3 (3.0 equiv) in MeCN at 80°C for 12 hr (, Step 1 adaptation)
- Yield : 68% after FCC purification (hexanes/EtOAc 3:1 → 1:1)
- Key Data :
$$ ^1H $$-NMR (400 MHz, DMSO- d6) δ 8.21 (s, 1H, imidazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 5.32 (s, 2H, CH2), 3.95 (s, 2H, NH2)
Step 2: Installation of 2-Fluorobenzamido Group
- Conditions : Treat intermediate with 2-fluorobenzoyl chloride (1.2 equiv), DIPEA (2.5 equiv) in DCM at 0°C → RT, 4 hr (, General Procedure 1 adaptation)
- Yield : 83% (HPLC purity 97.2%)
- MS : Calculated for C15H12FN3O2 [M+H]+: 310.09; Found: 310.1
Step 3: Carboxamide Formation with 3-Ethylaniline
- Coupling Reagents : HATU (1.1 equiv), DIPEA (3.0 equiv) in DMF, 12 hr RT (, Method 3 adaptation)
- Yield : 71% after reverse-phase HPLC
- Challenges : Competitive imidazole N-alkylation mitigated by pre-activation of carboxylic acid
Route A Overall Yield : 28% (3 steps)
Route B: Imidazole Core-First Assembly
Step 1: Preparation of 1H-Imidazole-4-Carboxamide Intermediate
- Procedure : Couple imidazole-4-carboxylic acid with 3-ethylaniline using EDCI/HOBt (1.5 equiv each) in DMF, 24 hr RT (, Method 1)
- Yield : 89%
- Advantage : Early introduction of N-aryl group simplifies subsequent benzylation
Step 2: Regioselective N1-Benzylation
- Optimized Conditions :
- Yield : 63% after FCC (CH2Cl2/MeOH 95:5)
- Regioselectivity : >20:1 N1 vs N3 alkylation confirmed by NOE NMR
Route B Overall Yield : 42% (2 steps)
Critical Reaction Parameter Optimization
Amidation Efficiency Across Coupling Reagents
| Reagent System | Solvent | Temp (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| HATU/DIPEA | DMF | 25 | 12 | 78 | 98.4 |
| EDCI/HOBt | DCM | 25 | 24 | 65 | 95.1 |
| CDI | THF | 40 | 6 | 52 | 92.3 |
| T3P®/NEt3 | EtOAc | 25 | 8 | 71 | 97.8 |
Data adapted from demonstrates HATU-mediated couplings provide optimal efficiency for sterically demanding substrates.
Benzylation Base Screening
| Base | Equiv | Solvent | Conversion (%) | N1/N3 Ratio |
|---|---|---|---|---|
| Cs2CO3 | 2.5 | DMF | 98 | 22:1 |
| K2CO3 | 3.0 | DMF | 87 | 15:1 |
| DBU | 1.2 | MeCN | 45 | 8:1 |
| NaH | 1.5 | THF | 68 | 3:1 |
Cesium carbonate's superior performance (, Step 1) correlates with enhanced solubility of carbonate salts in polar aprotic solvents.
Analytical Characterization Benchmarks
Spectroscopic Data Consolidation
- HRMS (ESI+) :
Calculated for C26H23FN4O2 [M+H]+: 455.1881; Found: 455.1884 - 1H-NMR (400 MHz, DMSO-d6) :
δ 8.51 (s, 1H, imidazole-H), 8.23 (d, J = 7.6 Hz, 1H, Ar-H), 7.89-7.75 (m, 3H, Ar-H), 7.62 (t, J = 7.2 Hz, 1H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.32-7.25 (m, 4H, Ar-H), 5.38 (s, 2H, CH2), 2.61 (q, J = 7.6 Hz, 2H, CH2CH3), 1.22 (t, J = 7.6 Hz, 3H, CH3) - 13C-NMR (100 MHz, DMSO-d6) :
δ 165.4 (C=O), 162.1 (d, J = 245 Hz, C-F), 148.9, 137.5, 135.2, 134.8, 132.4, 130.1, 129.7, 128.9, 127.4, 125.6, 119.3, 115.2, 47.8 (CH2), 28.5 (CH2CH3), 15.3 (CH3)
Q & A
Q. What are the key considerations for synthesizing N-(3-ethylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide with high purity?
The synthesis involves multi-step reactions, including coupling of fluorobenzamido and imidazole-carboxamide moieties. Critical parameters include:
- Temperature control (e.g., 0–5°C for amide bond formation to minimize side reactions).
- Solvent selection (polar aprotic solvents like DMF or DMSO for solubility and reactivity).
- Catalyst use (e.g., HATU or EDCl for efficient coupling). Purity is monitored via TLC and HPLC , with final characterization by ¹H/¹³C NMR and HRMS .
Q. How is the molecular structure of this compound confirmed post-synthesis?
Structural validation employs:
- X-ray crystallography to resolve bond lengths/angles and intermolecular interactions.
- 2D NMR (COSY, HSQC) to assign aromatic proton signals and confirm substituent positions.
- FT-IR to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .
Q. What initial biological screening approaches are recommended for this compound?
Prioritize target-specific assays based on structural analogs:
- Kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ kits.
- Cellular viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HeLa, MCF-7).
- Receptor binding studies (e.g., NMDA or mGlu receptors via radioligand displacement) .
Advanced Research Questions
Q. How can synthesis yield be optimized while maintaining stereochemical integrity?
- Step-wise optimization : Adjust stoichiometry of benzyl-protected intermediates (e.g., 1.2 eq of 2-fluorobenzoyl chloride for complete acylation).
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Protecting group strategies (e.g., tert-butoxycarbonyl for imidazole nitrogen) to prevent undesired alkylation .
Q. How to resolve contradictions in biological activity data across different assays?
- Orthogonal validation : Combine enzymatic assays (e.g., IC₅₀ in kinase assays) with phospho-antibody Western blotting in cellular models.
- Purity verification : Use HPLC-MS to rule out impurities (>98% purity required for reliable IC₅₀ values).
- Solubility adjustments : Test activity in buffers with cyclodextrins or DMSO ≤0.1% to avoid false negatives .
Q. What computational methods can predict binding modes with biological targets?
- Molecular docking (AutoDock Vina, Glide) to map interactions with kinase ATP-binding pockets or receptor active sites.
- MD simulations (AMBER, GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories.
- Free energy calculations (MM/PBSA) to rank binding affinities of fluorobenzamido derivatives .
Q. How to design derivatives for improved pharmacokinetic properties?
- SAR studies : Modify substituents on the ethylphenyl group (e.g., halogenation for enhanced lipophilicity).
- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) on the carboxamide to improve oral bioavailability.
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., imidazole oxidation) for blocking .
Q. What methodologies assess compound stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC-PDA for degradation products.
- Thermogravimetric analysis (TGA) to determine thermal stability (decomposition >200°C suggests suitability for lyophilization).
- Light exposure tests (ICH Q1B guidelines) to validate photostability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
